

Epicatechin pentaacetate chemical structure

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Compound of Interest

Compound Name: *Epicatechin pentaacetate*

Cat. No.: *B122296*

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An In-depth Technical Guide to **Epicatechin Pentaacetate**

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological relevance of **Epicatechin pentaacetate**, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

Epicatechin pentaacetate, also known as (-)-**Epicatechin pentaacetate**, is a synthetic derivative of the naturally occurring flavonoid (-)-epicatechin.[1] The acetylation of the five hydroxyl groups of epicatechin enhances its metabolic stability and bioavailability, making it a valuable compound for structure-activity relationship studies.[1] The core structure consists of a flavan-3-ol backbone with acetate groups esterified to the hydroxyls on both the A and B rings, as well as the C3 position.

The stereochemistry of the parent molecule is retained, corresponding to the (2R,3R) configuration.[2]

Table 1: Chemical Identifiers for **Epicatechin Pentaacetate**

Identifier	Value
IUPAC Name	2-(acetyloxy)-4-[(2R,3R)-3,5,7-tris(acetyloxy)-3,4-dihydro-2H-chromen-2-yl]phenyl acetate[3][4]
CAS Number	20194-41-6[1][3][4][5]
Canonical SMILES	<chem>CC(=O)O[C@H]1--INVALID-LINK--C3=CC(=C(C=C3)OC(=O)C)OC(=O)C</chem>
InChI	InChI=1S/C25H24O11/c1-12(26)31-18-9-21(33-14(3)28)19-11-24(35-16(5)30)25(36-22(19)10-18)17-6-7-20(32-13(2)27)23(8-17)34-15(4)29/h6-10,24-25H,11H2,1-5H3/t24-,25-/m1/s1[3][4][5]
InChIKey	BKYWAYNSDFXIPL-JWQCQUIFSA-N[3][4][5]

Physicochemical Properties

The physical and chemical properties of **Epicatechin pentaacetate** are summarized below. Its solubility in organic solvents like DMSO and acetone facilitates its use in various in-vitro assays.[5][6]

Table 2: Physicochemical Data for **Epicatechin Pentaacetate**

Property	Value	Source(s)
Molecular Formula	C25H24O11	[1][5][7]
Molecular Weight	500.45 g/mol	[5][7]
Appearance	Powder	[5]
Melting Point	150-152 °C	[5]
Boiling Point	624.2 °C (at 760 mmHg)	[1][5]
Purity	>95%	[5][7]
Solubility	Soluble in Acetone, Chloroform, Dichloromethane, DMSO, Ethyl Acetate	[5][6]
Storage	Store at 2-8 °C	[4][5]

Synthesis and Characterization

Epicatechin pentaacetate is synthesized via the chemical modification of its parent compound, (-)-epicatechin.[1]

Experimental Protocol: Synthesis

The most common method for synthesizing **Epicatechin pentaacetate** is through peracetylation of (-)-epicatechin. This involves treating the starting material with an excess of an acetylating agent in the presence of a base or catalyst.

Objective: To acetylate all five hydroxyl groups of (-)-epicatechin.

Materials:

- (-)-Epicatechin
- Acetic anhydride (Ac₂O)
- Pyridine (as solvent and base) or 4-Dimethylaminopyridine (DMAP) as a catalyst

- Dichloromethane (DCM) as a solvent (if using DMAP)
- Hydrochloric acid (HCl), 1M solution
- Saturated sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Ethyl acetate and hexane (for chromatography)

Procedure:

- Dissolve (-)-epicatechin in an excess of a 1:1 mixture of acetic anhydride and pyridine.
- Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere (e.g., argon or nitrogen).
- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
- Upon completion, pour the reaction mixture into ice-cold 1M HCl to neutralize the pyridine and quench the excess acetic anhydride.
- Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane, multiple times.
- Combine the organic layers and wash sequentially with water, saturated NaHCO_3 solution, and brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude **Epicatechin pentaacetate** using silica gel column chromatography, typically with a hexane-ethyl acetate gradient, to yield the pure compound.

Experimental Protocol: Characterization

The identity and purity of the synthesized **Epicatechin pentaacetate** are confirmed using standard analytical techniques.^[7]

1. Mass Spectrometry (MS):

- Method: Electrospray Ionization (ESI-MS) is commonly used.
- Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent like methanol or acetonitrile.
- Expected Result: The mass spectrum should show a prominent peak corresponding to the molecular ion $[M+H]^+$ or $[M+Na]^+$. For $C_{25}H_{24}O_{11}$, the expected exact mass is 500.1319.

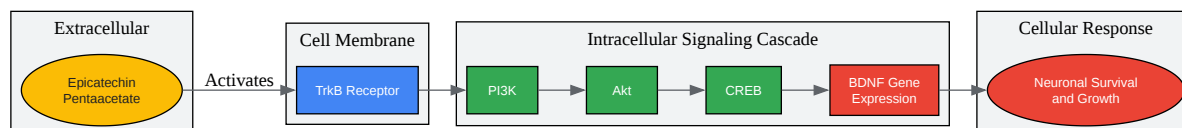
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Method: 1H NMR and ^{13}C NMR spectra are recorded.
- Sample Preparation: Dissolve the sample in a deuterated solvent such as Chloroform- d ($CDCl_3$) or Acetone- d_6 .
- Expected 1H NMR Spectra: Compared to the spectrum of (-)-epicatechin, the signals for the five hydroxyl protons will disappear. New signals will appear in the upfield region (typically δ 2.0-2.3 ppm), corresponding to the methyl protons of the five acetate groups. The aromatic and flavan-ring protons will show downfield shifts due to the electronic effect of the acetyl groups.
- Expected ^{13}C NMR Spectra: Signals corresponding to the carbonyl carbons of the acetate groups will appear around δ 168-171 ppm. The carbons of the flavan skeleton attached to the original hydroxyl groups will also exhibit shifts.

Biological Activity and Signaling Pathways

While research on **Epicatechin pentaacetate** is less extensive than on its parent compound, it serves as a critical tool for investigating the biological roles of epicatechin. The acetylated form may possess altered properties that influence cellular processes differently than the unmodified molecule.^[1] Studies have explored its potential in relation to oxidative stress, inflammation, and vascular health.^[1]

Notably, **Epicatechin pentaacetate** has been shown to protect neurons from mitochondrial toxins and HIV proteins, with its mechanism of action linked to the activation of the Brain-Derived Neurotrophic Factor (BDNF) pathway.[5] Activation of this pathway is crucial for neuronal survival, growth, and synaptic plasticity.

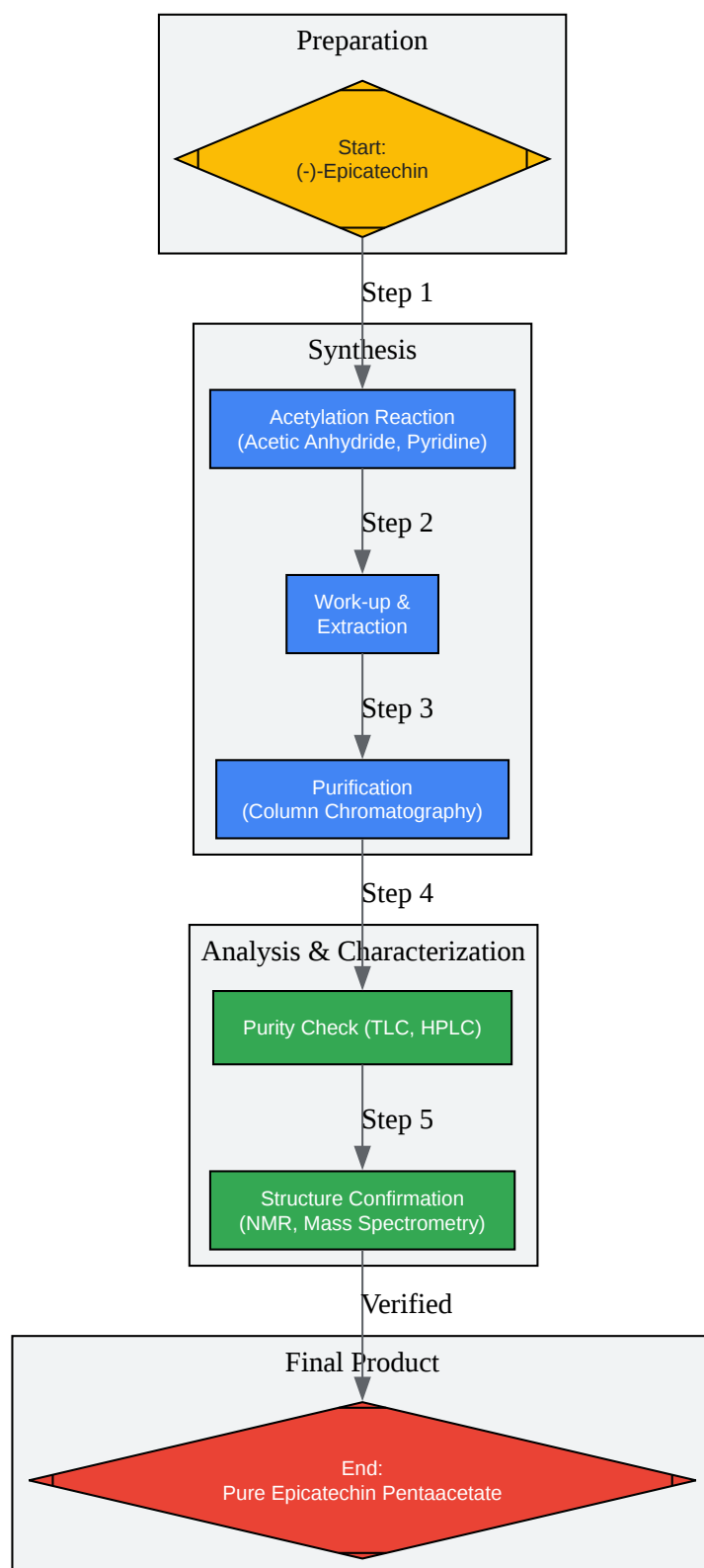


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Caption: BDNF signaling pathway activated by **Epicatechin pentaacetate**.

Experimental and Logical Workflow

The process from obtaining the starting material to final characterization and biological testing follows a structured workflow. This ensures the quality of the compound used in subsequent experiments.



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Caption: Workflow for synthesis and characterization of **Epicatechin pentaacetate**.

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